3-phenylimidazo[1,2-a]pyridin-2(3H)-one
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Overview
Description
3-phenylimidazo[1,2-a]pyridin-2(3H)-one: 3-phenyl-2(3H)-imidazo[1,2-a]pyridin-2-one , is an intriguing heterocyclic compound. Its chemical structure features an imidazo[1,2-a]pyridine core with a phenyl group attached. This compound has garnered attention due to its unique properties and diverse applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one One common approach involves cyclization reactions starting from appropriate precursors
Cyclization of 2-Aminopyridine Derivatives:
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity:: 3-phenylimidazo[1,2-a]pyridin-2(3H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with altered phenyl groups or additional functional groups.
Scientific Research Applications
3-phenylimidazo[1,2-a]pyridin-2(3H)-one finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Materials Science: Its optical properties make it useful in materials like organic light-emitting diodes (OLEDs).
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism by which 3-phenylimidazo[1,2-a]pyridin-2(3H)-one exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While 3-phenylimidazo[1,2-a]pyridin-2(3H)-one is unique, it shares similarities with other imidazo[1,2-a]pyridine derivatives. Notable compounds include:
Imidazo[1,5-a]pyridines: These related heterocycles have similar structures and properties.
Other Phenyl-Substituted Imidazopyridines: Explore compounds with varying phenyl substituents for comparative studies.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,12H |
InChI Key |
GOSNEJZQDVQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
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